Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-((5-(methoxymethyl)-2-furanyl)methyl)-
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Overview
Description
Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-((5-(methoxymethyl)-2-furanyl)methyl)- is a complex organic compound with a unique structure that includes a chloroacetamide group, a hydroxyethyl group, and a methoxymethyl-furanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-((5-(methoxymethyl)-2-furanyl)methyl)- typically involves multiple steps. One common method includes the reaction of 2-chloroacetamide with 2-hydroxyethylamine to form an intermediate, which is then reacted with 5-(methoxymethyl)-2-furanyl methyl chloride under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing by-products and ensuring the safety and environmental compliance of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-((5-(methoxymethyl)-2-furanyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chloroacetamide group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-((5-(methoxymethyl)-2-furanyl)methyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-((5-(methoxymethyl)-2-furanyl)methyl)- involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the chloroacetamide group can undergo nucleophilic substitution reactions. These interactions can affect various biochemical pathways and cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-methyl-: Similar structure but lacks the methoxymethyl-furanyl group.
Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-phenyl-: Contains a phenyl group instead of the methoxymethyl-furanyl group.
Uniqueness
Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-((5-(methoxymethyl)-2-furanyl)methyl)- is unique due to the presence of the methoxymethyl-furanyl group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
75228-93-2 |
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Molecular Formula |
C11H16ClNO4 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
2-chloro-N-(2-hydroxyethyl)-N-[[5-(methoxymethyl)furan-2-yl]methyl]acetamide |
InChI |
InChI=1S/C11H16ClNO4/c1-16-8-10-3-2-9(17-10)7-13(4-5-14)11(15)6-12/h2-3,14H,4-8H2,1H3 |
InChI Key |
JWDOASRSUINENW-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(O1)CN(CCO)C(=O)CCl |
Origin of Product |
United States |
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